molecular formula C18H29NO6 B1347276 [4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate CAS No. 23271-79-6

[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate

Cat. No.: B1347276
CAS No.: 23271-79-6
M. Wt: 355.4 g/mol
InChI Key: ZAXFJFYOFASANI-LZJZTSLHSA-N
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Description

GLUTARIMIDE-NSC is a compound belonging to the glutarimide family, which is known for its diverse biological activities These compounds are characterized by the presence of a glutarimide ring, which is a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

GLUTARIMIDE-NSC can be synthesized through several methods. One common method involves the hydrolysis of 3-substituted glutarimides using imidase enzymes. For example, bacterial strains such as Alcaligenes faecalis and Burkholderia phytofirmans have been used to hydrolyze 3-(4-chlorophenyl) glutarimide to produce optically active 3-substituted glutaric acid monoamides . The reaction conditions typically involve maintaining a pH range of 6-10 and temperatures below 40°C.

Industrial Production Methods

Industrial production of GLUTARIMIDE-NSC often involves the use of biotechnological processes. For instance, genome mining and promoter engineering techniques have been employed to activate silent biosynthetic gene clusters in microorganisms like Burkholderia gladioli . This approach allows for the production of glutarimide-containing derivatives through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

GLUTARIMIDE-NSC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the deamidation of glutamine residues, which can occur spontaneously or enzymatically . This reaction results in the formation of glutamic acid and its isomers.

Common Reagents and Conditions

Common reagents used in the reactions involving GLUTARIMIDE-NSC include oxidizing agents, reducing agents, and catalysts. For example, the hydrolysis of glutarimides to produce glutaric acid monoamides often requires the presence of specific enzymes like imidases .

Major Products Formed

The major products formed from the reactions of GLUTARIMIDE-NSC include glutaric acid monoamides and various glutarimide-containing derivatives. These products have been shown to exhibit significant biological activities, such as anti-inflammatory and antimicrobial properties .

Mechanism of Action

The mechanism of action of GLUTARIMIDE-NSC involves its interaction with specific molecular targets and pathways. For instance, some glutarimide-containing antibiotics inhibit protein synthesis within cells, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative of GLUTARIMIDE-NSC being studied.

Comparison with Similar Compounds

GLUTARIMIDE-NSC can be compared to other similar compounds within the glutarimide family, such as:

These compounds share the glutarimide ring structure but differ in their side chains and specific biological activities, highlighting the unique properties of GLUTARIMIDE-NSC.

Properties

CAS No.

23271-79-6

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

IUPAC Name

[(1R,3S,5S)-4-hydroxy-3-[(1R)-1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate

InChI

InChI=1S/C18H29NO6/c1-10-8-18(3,25-11(2)20)9-13(17(10)24)14(21)5-12-6-15(22)19(4)16(23)7-12/h10,12-14,17,21,24H,5-9H2,1-4H3/t10-,13-,14+,17?,18+/m0/s1

InChI Key

ZAXFJFYOFASANI-LZJZTSLHSA-N

SMILES

CC1CC(CC(C1O)C(CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@@](C[C@H](C1O)[C@@H](CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C

Canonical SMILES

CC1CC(CC(C1O)C(CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C

23271-79-6

Origin of Product

United States

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